Technical Monograph: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride
Technical Monograph: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride
CAS Number: 1197565-94-8[1][2]
Executive Summary
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (also known as N-methyl-1-(naphthalen-2-yl)ethan-1-amine HCl) is a secondary amine and a structural analog of methamphetamine where the phenyl ring is substituted with a naphthyl system.[1][2] While less studied than its phenyl-based counterparts, this compound serves as a critical chiral building block in organic synthesis and a probe in structure-activity relationship (SAR) studies targeting monoamine transporters.[1][2]
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, pharmacological profile, and analytical characterization.[2] It is intended for use by medicinal chemists, forensic analysts, and research scientists operating under strict regulatory compliance.[2]
Chemical Identity & Physicochemical Properties[2][3][4][5]
The compound is a member of the arylalkylamine class.[2] Unlike amphetamines (which possess a propyl chain), this molecule features an ethyl chain with the amine at the benzylic position (structurally analogous to
Table 1: Chemical Specifications
| Property | Data |
| CAS Number | 1197565-94-8 |
| IUPAC Name | N-methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride |
| Molecular Formula | C₁₃H₁₅N[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 221.73 g/mol (Salt); 185.27 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in DCM |
| Melting Point | 190–195 °C (decomposition typical for HCl salts) |
| Chirality | Contains one stereocenter at C1.[1][2][3] CAS 1197565-94-8 typically refers to the racemate unless specified as (R)- or (S)-. |
Structural Visualization
The following diagram illustrates the structural relationship between the target compound and Methamphetamine, highlighting the steric expansion of the aromatic system.
Figure 1: Structural comparison showing the modification from the phenylisopropylamine scaffold to the naphthylethylamine scaffold.
Synthesis & Manufacturing Protocols
The synthesis of N-Methyl-1-(2-naphthyl)ethanamine is most efficiently achieved via reductive amination of 2-acetylnaphthalene.[1][2] This route minimizes side reactions compared to direct alkylation.[2]
Reaction Mechanism[1][2][11]
-
Condensation: 2-Acetylnaphthalene reacts with methylamine to form an imine (Schiff base) intermediate.[1][2]
-
Reduction: The imine is reduced in situ or sequentially to the secondary amine.[2]
Experimental Protocol (Reductive Amination)
Note: All procedures must be performed in a fume hood using appropriate PPE.
Reagents:
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-acetylnaphthalene in anhydrous methanol. Add methylamine solution and stir at room temperature for 4 hours.
-
Reduction: Cool the solution to 0°C. Slowly add NaBH₃CN in small portions. Adjust pH to ~5-6 with acetic acid to facilitate imine protonation.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Quench: Quench excess hydride with 1N HCl (gas evolution occurs).
-
Workup: Basify the aqueous layer to pH >12 using NaOH.[2] Extract with Dichloromethane (DCM) (3x).[1][2]
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. The crude oil is converted to the hydrochloride salt by adding ethereal HCl.[2] Recrystallize from EtOH/Et₂O.[2]
Figure 2: Reductive amination pathway from 2-acetylnaphthalene.[1][2]
Pharmacology & Toxicology
Mechanism of Action
While specific binding data for CAS 1197565-94-8 is limited, structure-activity relationships (SAR) of naphthyl-amines suggest the following profile:
-
Monoamine Transporter Interaction: The naphthyl group increases lipophilicity compared to the phenyl ring, potentially increasing affinity for the Serotonin Transporter (SERT) relative to the Dopamine Transporter (DAT).[1][2]
-
Metabolic Stability: The
-methyl group protects against deamination by Monoamine Oxidase (MAO), similar to amphetamine.[1][2] However, the benzylic position of the amine (directly attached to the ring) makes it chemically distinct from amphetamines (which have a spacer carbon).[2] Benzylic amines are generally less potent psychostimulants than their phenethylamine homologs.[2]
Toxicology[2]
-
Acute Toxicity: Likely harmful if swallowed (H302).[1][2][8]
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][8]
-
Handling: Treat as a potent bioactive amine.[2] Use gloves, goggles, and respiratory protection.[2]
Analytical Characterization
For forensic and quality control verification, the following analytical signals are diagnostic.
Nuclear Magnetic Resonance (NMR)[1][2]
-
¹H NMR (400 MHz, CDCl₃):
Mass Spectrometry (GC-MS)[1][2]
-
Molecular Ion: M+ = 185 m/z.[2]
-
Base Peak: m/z 44 (CH₃-NH=CHCH₃⁺) is typical for N-methyl-ethylamines, though the naphthyl fragment (m/z 127) will be prominent.[1][2]
-
Fragmentation: Loss of the naphthyl radical leads to the iminium ion.[2]
References
-
ChemicalBook. (n.d.).[1][2] N-Methyl-1-(2-naphthyl)ethanamine hydrochloride Product Page. Retrieved from [2]
-
Sigma-Aldrich. (n.d.).[2] Product Search: Naphthylethylamines and Analogs. Retrieved from [2]
-
PubChem. (2025).[2][8] Compound Summary: 1-(2-Naphthyl)ethanamine.[1][2] National Library of Medicine.[2] Retrieved from [2]
-
Fisher Scientific. (n.d.).[2] N-Methyl-1-naphthalenemethylamine hydrochloride (Structural Analog Reference). Retrieved from [2]
-
Chem-Impex. (n.d.).[2] (R)-1-(2-Naphthyl)ethylamine Chiral Building Blocks. Retrieved from [2]
Sources
- 1. dshs.texas.gov [dshs.texas.gov]
- 2. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gov.uk [gov.uk]
- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 5. dshs.texas.gov [dshs.texas.gov]
- 6. revisor.mn.gov [revisor.mn.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282 - PubChem [pubchem.ncbi.nlm.nih.gov]
